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Compound of Interest

Compound Name: Glycine ethyl ester, hydrochloride

Cat. No.: B555829 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glycine ethyl ester hydrochloride stands as a cornerstone reagent in synthetic organic

chemistry, offering a stable and reactive glycine equivalent for a multitude of applications. Its

utility spans from the assembly of complex peptides to the synthesis of novel heterocyclic

scaffolds and unnatural amino acids. This technical guide provides a comprehensive overview

of its applications, supported by detailed experimental protocols, quantitative data, and visual

representations of key synthetic workflows.

Physicochemical Properties
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder. The hydrochloride

salt form enhances its stability and simplifies handling compared to the free base.[1] Key

physicochemical properties are summarized in the table below.
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Property Value Reference

CAS Number 623-33-6 [2]

Molecular Formula C₄H₁₀ClNO₂ [3]

Molecular Weight 139.58 g/mol [3]

Melting Point 145-146 °C [4]

Solubility Soluble in water and ethanol

Appearance
White to off-white crystalline

powder
[5]

Core Applications in Synthesis
The primary utility of glycine ethyl ester hydrochloride lies in its role as a protected glycine

building block. The ethyl ester protects the carboxylic acid functionality, allowing for selective

reactions at the amino group. This strategic protection is pivotal in a variety of synthetic

transformations.

Peptide Synthesis
In peptide synthesis, glycine ethyl ester hydrochloride serves as a readily available C-terminal

glycine residue. The amino group can be coupled with an N-protected amino acid to form a

dipeptide, which can be further elongated.

A standard approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide

(DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond

formation. The following table summarizes a typical solution-phase peptide coupling reaction.
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Reactants
Coupling
Agent

Solvent Reaction Time Yield

N-Boc-L-Alanine,

Glycine ethyl

ester

hydrochloride

EDC Dichloromethane 30 min (reflux) Not specified

N-Cbz-L-leucine,

Glycine ethyl

ester

Methoxy

acetylene
Ethyl acetate 3 hours (50°C) High

N-Cbz-S-benzyl-

cysteine, Glycine

ethyl ester

Ethoxy acetylene Ethyl acetate 3 hours (60°C) High

Materials:

Glycine ethyl ester hydrochloride (0.37 g)

N-(tert-butoxycarbonyl)-L-alanine (0.5 g)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.5 g)

Triethylamine (1.5 mL)

Dichloromethane (15 mL)

Procedure:

Dissolve glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask.

Add triethylamine to the solution to neutralize the hydrochloride and free the amine.

Add N-(tert-butoxycarbonyl)-L-alanine followed by EDC to the reaction mixture.

Heat the mixture to reflux for 30 minutes.

Cool the reaction mixture.
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The dipeptide product can be isolated and purified using standard work-up and

chromatographic techniques.[6]

Glycine, protected with a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-Gly-OH), is a

fundamental building block in solid-phase peptide synthesis. The following diagram illustrates a

typical SPPS cycle.
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A typical cycle in solid-phase peptide synthesis (SPPS).

Synthesis of α-Substituted Amino Acids via Schiff Base
Alkylation
A powerful application of glycine ethyl ester hydrochloride is in the synthesis of unnatural α-

amino acids. This is commonly achieved through the alkylation of a Schiff base derivative. The

benzophenone imine of glycine ethyl ester is a popular choice due to its stability and

crystallinity.

The general strategy involves the formation of the Schiff base, followed by deprotonation at the

α-carbon to form a stabilized enolate, which is then alkylated with an appropriate electrophile.

Subsequent hydrolysis of the imine and ester functionalities yields the desired α-substituted

amino acid.

Glycine Ethyl Ester
Hydrochloride

Schiff Base Formation
(Benzophenone Imine)

Benzophenone Imine of
Glycine Ethyl Ester

Deprotonation
(Base, e.g., LDA or

Phase Transfer Catalyst)
Enolate Intermediate Alkylation

(R-X) Alkylated Schiff Base Hydrolysis
(Acidic)

α-Substituted
Amino Acid
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The O'Donnell synthesis of α-amino acids.

The following table presents a summary of yields for the alkylation of the benzophenone Schiff

base of glycine ethyl ester under phase-transfer conditions.

Alkylating
Agent (R-X)

Base
Phase-
Transfer
Catalyst

Solvent
Yield of
Alkylated
Schiff Base

Benzyl bromide 50% aq. KOH
(S,S)-3,4,5-F₃-

C₆H₂-NAS-Br
Toluene 96%

Allyl bromide 50% aq. KOH
(S,S)-3,4,5-F₃-

C₆H₂-NAS-Br
Toluene High

Ethyl iodide 10% aq. NaOH

Tetrabutylammon

ium hydrogen

sulfate

Methylene

chloride

Good to

excellent

n-Octyl bromide 10% aq. NaOH

Tetrabutylammon

ium hydrogen

sulfate

Methylene

chloride
Moderate

Part A: Synthesis of Benzophenone Imine of Glycine Ethyl Ester

Materials:

Glycine ethyl ester hydrochloride

Benzophenone imine

Dichloromethane

Procedure:

Suspend glycine ethyl ester hydrochloride in dichloromethane.
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Add benzophenone imine and stir the mixture at room temperature.

The reaction progress can be monitored by TLC.

Upon completion, the product can be isolated by filtration and purified by recrystallization.[7]

Part B: Phase-Transfer Catalyzed Alkylation

Materials:

Benzophenone imine of glycine ethyl ester

Alkyl halide (e.g., benzyl bromide)

Toluene

50% aqueous potassium hydroxide

Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-F₃-C₆H₂-NAS-Br)

Procedure:

In a round-bottom flask, combine the benzophenone imine of glycine ethyl ester, the alkyl

halide, and the phase-transfer catalyst in toluene.

Add the 50% aqueous potassium hydroxide solution.

Stir the biphasic mixture vigorously at the desired temperature (e.g., 0 °C).

Monitor the reaction by TLC.

Upon completion, perform an aqueous work-up to separate the organic layer.

The alkylated product can be purified by column chromatography.[6]

Synthesis of Heterocyclic Compounds
Glycine ethyl ester hydrochloride is a valuable precursor for the synthesis of various

heterocyclic compounds, including hydantoins and benzodiazepines.
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Hydantoins can be synthesized from α-amino esters in a two-step process. First, the amino

ester is treated with potassium cyanate to form a ureido derivative. Subsequent acid-catalyzed

cyclization yields the hydantoin.

Glycine Ethyl Ester
Hydrochloride

Ureido Formation
(KCNO) Ureido Derivative Acid-Catalyzed

Cyclization (HCl) Hydantoin Derivative

Click to download full resolution via product page

General scheme for hydantoin synthesis.

Starting Amino Acid Yield of Hydantoin Derivative

Glycine 74% (for the esterification step)

Step 1: Esterification of Glycine

Materials:

Glycine (5 g)

Absolute ethanol (15 mL)

Hydrogen chloride gas

Procedure:

Suspend glycine in absolute ethanol in an oil bath.

Bubble hydrogen chloride gas through the stirred mixture for approximately 30 minutes until

the glycine dissolves.

Evaporate the solvent to dryness to obtain glycine ethyl ester hydrochloride.[8]

Step 2: Formation of the Ureido Derivative and Cyclization

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b555829?utm_src=pdf-body-img
https://ikm.org.my/publications/malaysian-journal-of-chemistry/xcesfile.php?abs=J0031-A00281
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycine ethyl ester hydrochloride

Potassium cyanate

37% Hydrochloric acid

Procedure:

Dissolve the glycine ethyl ester hydrochloride in water and cool to -5 °C.

Add a solution of potassium cyanate in water and stir for 2 hours.

Add 37% hydrochloric acid and stir overnight.

The hydantoin product can be isolated by filtration and recrystallization.[8]

1,5-Benzodiazepines can be synthesized by the condensation of o-phenylenediamines with

ketones. While not a direct reaction of glycine ethyl ester hydrochloride itself, derivatives of

glycine can be used to construct the benzodiazepine core. For instance, 2-

aminobenzophenones can be reacted with glycine ethyl ester hydrochloride in pyridine to form

a benzodiazepine derivative.[9]

Reactants Solvent
Reaction
Conditions

Yield

2-

Aminobenzophenone,

Glycine ethyl ester

hydrochloride

Pyridine Reflux, 15 hours Moderate to high

Spectroscopic Data
The following table summarizes key spectroscopic data for glycine ethyl ester hydrochloride.
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Technique Key Signals

¹H NMR (D₂O)
δ 4.31 (q, 2H, OCH₂), 3.93 (s, 2H, NCH₂), 1.30

(t, 3H, CH₃)

¹³C NMR (CD₃OD)
δ 167.5 (C=O), 63.5 (OCH₂), 41.1 (NCH₂), 14.4

(CH₃)

IR (KBr Pellet)
Characteristic peaks for N-H, C=O (ester), and

C-O stretching.

Conclusion
Glycine ethyl ester hydrochloride is an indispensable reagent for chemists in both academic

and industrial settings. Its stability, reactivity, and versatility make it a preferred source of the

glycine motif in a wide range of synthetic endeavors. The protocols and data presented in this

guide highlight its central role in modern organic synthesis, from the construction of life's

building blocks in peptide synthesis to the creation of novel molecular architectures with

potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://ikm.org.my/publications/malaysian-journal-of-chemistry/xcesfile.php?abs=J0031-A00281
https://vtechworks.lib.vt.edu/server/api/core/bitstreams/8babb157-9cc0-4f89-adb0-27dbaae0d9b4/content
https://www.benchchem.com/product/b555829#glycine-ethyl-ester-hydrochloride-as-a-glycine-source-in-synthesis
https://www.benchchem.com/product/b555829#glycine-ethyl-ester-hydrochloride-as-a-glycine-source-in-synthesis
https://www.benchchem.com/product/b555829#glycine-ethyl-ester-hydrochloride-as-a-glycine-source-in-synthesis
https://www.benchchem.com/product/b555829#glycine-ethyl-ester-hydrochloride-as-a-glycine-source-in-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

